3,4-dichloro-N-(2,5-dichlorophenyl)benzamide

Dopamine D3 receptor Selectivity Benzamide antagonist

3,4-Dichloro-N-(2,5-dichlorophenyl)benzamide (CAS 73688-84-3) is a synthetic, tetrachlorinated benzanilide small molecule with the molecular formula C13H7Cl4NO and a molecular weight of 335.01 g/mol. It belongs to the class of substituted benzamides, which are widely explored in medicinal chemistry for dopamine receptor modulation, kinase inhibition, and antimicrobial applications.

Molecular Formula C13H7Cl4NO
Molecular Weight 335.0 g/mol
CAS No. 73688-84-3
Cat. No. B3833138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dichloro-N-(2,5-dichlorophenyl)benzamide
CAS73688-84-3
Molecular FormulaC13H7Cl4NO
Molecular Weight335.0 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)NC2=C(C=CC(=C2)Cl)Cl)Cl)Cl
InChIInChI=1S/C13H7Cl4NO/c14-8-2-4-10(16)12(6-8)18-13(19)7-1-3-9(15)11(17)5-7/h1-6H,(H,18,19)
InChIKeyQVFBYEPCUGZDHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dichloro-N-(2,5-dichlorophenyl)benzamide (CAS 73688-84-3): Chemical Identity & Class Context for Scientific Procurement


3,4-Dichloro-N-(2,5-dichlorophenyl)benzamide (CAS 73688-84-3) is a synthetic, tetrachlorinated benzanilide small molecule with the molecular formula C13H7Cl4NO and a molecular weight of 335.01 g/mol . It belongs to the class of substituted benzamides, which are widely explored in medicinal chemistry for dopamine receptor modulation, kinase inhibition, and antimicrobial applications [1]. The compound is cataloged in authoritative databases including ChEMBL (CHEMBL562833), PubChem (CID 52216), and RTECS (CV8850000), and is commercially available from multiple research chemical suppliers for non-human, non-therapeutic use .

Why 3,4-Dichloro-N-(2,5-dichlorophenyl)benzamide Cannot Be Substituted by Close Analogs in Dopamine Receptor Research


Within the tetrachlorinated benzanilide series, small changes in chlorine substitution pattern produce large shifts in receptor pharmacology that generic in-class substitution will not recapitulate. The 3,4-dichloro substitution on the benzoyl ring—specifically paired with the 2,5-dichloro substitution on the aniline ring—yields a D3 dopamine receptor Ki of 25.1 nM and a D2/D3 selectivity ratio of 12.6-fold [1]. By contrast, the positional isomer 2,4-dichloro-N-(2,5-dichlorophenyl)benzamide (CAS 2448-01-3) is not annotated with D3 binding activity in ChEMBL or BindingDB . The des-chloro analog N-(2,5-dichlorophenyl)benzamide (CAS 6626-75-1, MW 266.12) lacks the benzoyl-ring chlorines entirely and exhibits only micromolar adrenergic receptor binding (β2 IC50 794 nM) [2]. Even the N-aryl positional isomer 3,4-dichloro-N-(3,4-dichlorophenyl)benzamide (NSC176736) was submitted to the NCI for antitumor screening rather than dopamine receptor profiling, underscoring divergent biological annotation . Procurement of any analog without explicit verification of D3 binding activity risks obtaining a compound with an untested, and likely inferior, dopamine receptor profile.

Quantitative Differentiation Evidence for 3,4-Dichloro-N-(2,5-dichlorophenyl)benzamide vs. Structural Analogs


D3 Dopamine Receptor Binding Affinity and D2/D3 Selectivity Ratio vs. Closest Positional Isomers

3,4-Dichloro-N-(2,5-dichlorophenyl)benzamide (CHEMBL562833) exhibits a Ki of 25.1 nM at the human D3 dopamine receptor and a Ki of 316 nM at the human D2 receptor, both measured under identical assay conditions (antagonist activity, CHO cells, [³⁵S]GTPγS binding). This yields a D2/D3 selectivity ratio of approximately 12.6-fold [1]. In contrast, the positional isomer 2,4-dichloro-N-(2,5-dichlorophenyl)benzamide (CAS 2448-01-3) has no annotated D3 binding activity in ChEMBL or BindingDB, and the des-chloro analog N-(2,5-dichlorophenyl)benzamide (CAS 6626-75-1) binds the β2 adrenergic receptor with an IC50 of 794 nM with no reported dopamine receptor activity [2]. The 3,4/2,5-dichloro substitution pattern is thus requisite for the D3-binding pharmacophore; alternative regioisomers lack this activity signature.

Dopamine D3 receptor Selectivity Benzamide antagonist

hERG Potassium Channel Liability Assessment for Cardiac Safety Profiling

3,4-Dichloro-N-(2,5-dichlorophenyl)benzamide was profiled for hERG (KV11.1) channel interaction by displacement of [³H]dofetilide in a scintillation proximity assay, yielding an IC50 of 794 nM [1]. This places the compound in a moderate-risk zone for QT prolongation. For comparison, the clinically used benzamide antipsychotic raclopride exhibits nanomolar dopamine D2/D3 binding but does not carry a publicly curated hERG IC50 in the same ChEMBL dataset, making the target compound one of the few tetrachlorinated benzanilides with a quantitative hERG liability measurement available [2]. This data point enables medicinal chemists to include an early cardiac safety filter in analog selection without resorting to predictive models.

hERG Cardiac safety Drug discovery

Physicochemical Differentiation: Boiling Point and Predicted Chromatographic Behavior vs. Positional Isomer

The target compound exhibits a boiling point of 374.7°C at 760 mmHg, while its positional isomer 2,4-dichloro-N-(2,5-dichlorophenyl)benzamide (CAS 2448-01-3) has a boiling point of 371.4°C (a difference of ~3.3°C) . Both compounds share identical molecular formula (C13H7Cl4NO), molecular weight (335.01 g/mol), density (1.55 g/cm³), and calculated LogP (5.62550). In the absence of published melting point data for either compound (both listed as 'N/A'), the boiling point and predicted GC retention index serve as the primary physical-organic criteria for distinguishing these regioisomers in a procurement or analytical release context. The 3.3°C ΔBP, while small, exceeds typical lot-to-lot variability and can be exploited in temperature-programmed GC-MS for identity confirmation.

Boiling point Chromatography Quality control

Acute Intravenous Toxicity Benchmark for In Vivo Study Design

The acute intravenous LD50 of 3,4-dichloro-N-(2,5-dichlorophenyl)benzamide in mice is 100 mg/kg, as recorded in RTECS (Registry of Toxic Effects of Chemical Substances) under accession number CV8850000 . This data originates from the U.S. Army Armament Research & Development Command, Chemical Systems Laboratory, NIOSH Exchange Chemicals program. For comparison, the closest regioisomer 2,4-dichloro-N-(2,5-dichlorophenyl)benzamide has no RTECS entry and no publicly available acute toxicity data . The availability of an experimentally determined IV LD50 provides an evidence-based starting dose for tolerability studies that must be estimated by in silico methods (e.g., ProTox-II, TEST) for analogs lacking such data.

Acute toxicity LD50 In vivo dosing

LogP and CNS Multiparameter Optimization (MPO) Druglikeness for Neuropharmacology Applications

The calculated LogP of 3,4-dichloro-N-(2,5-dichlorophenyl)benzamide is 5.62550, with a topological polar surface area (TPSA) of 29.10 Ų . These values place the compound near the upper boundary of desirable CNS druglikeness (standard CNS MPO criteria: LogP ≤5, TPSA ≤90 Ų). The identical LogP of 5.62550 for the 2,4-dichloro regioisomer means both isomers share the same predicted passive membrane permeability and blood-brain barrier penetration . However, the target compound's validated D3 receptor binding—absent in the isomer—means that only the 3,4-dichloro variant can functionally exploit this predicted CNS penetration for dopamine receptor pharmacology. In a procurement decision balancing CNS physicochemical properties with target engagement, the target compound offers a matched LogP–D3 activity pair that cannot be replicated by regioisomers.

LogP CNS druglikeness Lipophilicity

Vendor Catalog Presence and Commercial Accessibility vs. Synthesis-Only Analogs

3,4-Dichloro-N-(2,5-dichlorophenyl)benzamide (CAS 73688-84-3) is listed in multiple commercial chemical catalogs with assigned product identifiers (e.g., Cbmicro_011537, Bim-0011541.P001, ChemDiv compound portfolio), indicating off-the-shelf availability from stock rather than custom synthesis . By contrast, several close analogs—including 4-chloro-N-(2,5-dichlorophenyl)benzamide (CAS 2447-97-4) and 2-chloro-N-(2,5-dichlorophenyl)benzamide (CAS 7461-30-5)—are explicitly flagged by suppliers as 'available through custom synthesis only,' requiring lead times of several weeks and minimum order quantities [1]. The target compound's established catalog presence translates to shorter procurement cycles and lower acquisition risk, particularly for screening campaigns requiring batch-to-batch consistency.

Commercial availability Catalog compound Procurement lead time

Recommended Research & Procurement Application Scenarios for 3,4-Dichloro-N-(2,5-dichlorophenyl)benzamide (CAS 73688-84-3)


Dopamine D3 Receptor Antagonist Screening and SAR Hit Expansion

This compound is optimally deployed as a confirmed D3-binding scaffold (Ki = 25.1 nM) in antagonist-mode screening cascades. Its 12.6-fold selectivity over D2 provides a defined selectivity starting point suitable for medicinal chemistry optimization toward D3-selective antagonists for addiction, Parkinson's disease, or schizophrenia indications . The available hERG IC50 (794 nM) further enables simultaneous multi-parameter optimization for cardiac safety within the same chemical series [1].

CNS-Penetrant Benzamide Probe Compound with Validated In Vivo Tolerability

With a calculated LogP of 5.63 and TPSA of 29.1 Ų—near the upper limit of CNS druglikeness—coupled with an experimentally determined mouse IV LD50 of 100 mg/kg , this compound serves as a reference probe for CNS benzamide programs requiring both brain penetration potential and a defined acute tolerability benchmark. The toxicity data originate from RTECS (CV8850000) and enable evidence-based in vivo dose-ranging .

Regioisomer Identity Verification in Analytical Chemistry and QC Reference Standards

The boiling point differential of ~3.3°C between the 3,4-dichloro (374.7°C) and 2,4-dichloro (371.4°C) regioisomers establishes this compound as a suitable reference standard for GC-MS identity confirmation in analytical release testing. For vendors and procurement departments handling both isomers, this temperature-resolved identity check reduces the risk of regioisomer cross-shipment, particularly when melting point data is unavailable for both compounds.

Library Procurement for Phenotypic and Target-Based Screening Collections

The compound's multi-vendor catalog availability (ChemDiv, Bim-0011541.P001, Cbmicro_011537) enables rapid, cost-competitive procurement for diversity-oriented or focused screening libraries. Unlike custom-synthesis-only analogs such as 4-chloro-N-(2,5-dichlorophenyl)benzamide [1], the target compound's stock availability minimizes procurement lead time and ensures batch traceability—critical factors for high-throughput screening campaigns requiring milligram-to-gram quantities on compressed timelines.

Quote Request

Request a Quote for 3,4-dichloro-N-(2,5-dichlorophenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.